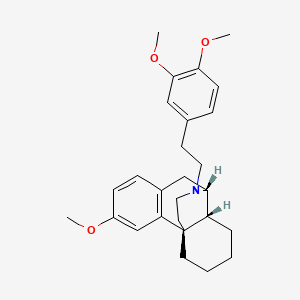

(-)-17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan

Description

Structure

3D Structure

Properties

CAS No. |

63690-30-2 |

|---|---|

Molecular Formula |

C27H35NO3 |

Molecular Weight |

421.6 g/mol |

IUPAC Name |

(1R,9R,10R)-17-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C27H35NO3/c1-29-21-9-8-20-17-24-22-6-4-5-12-27(22,23(20)18-21)13-15-28(24)14-11-19-7-10-25(30-2)26(16-19)31-3/h7-10,16,18,22,24H,4-6,11-15,17H2,1-3H3/t22-,24+,27+/m0/s1 |

InChI Key |

XMRKEVYDRNKBOR-CAKYRVLISA-N |

Isomeric SMILES |

COC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3CCC5=CC(=C(C=C5)OC)OC)C=C1 |

Canonical SMILES |

COC1=CC2=C(CC3C4C2(CCCC4)CCN3CCC5=CC(=C(C=C5)OC)OC)C=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation via ent-3-methoxymorphinan Intermediates

Several Chinese patents (CN103073494A, CN103073495A) describe preparation routes for ent-3-methoxymorphinan, a key intermediate structurally related to this compound.

-

- Acylation Reaction : Starting from (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline, an acylation reaction forms acid amides.

- Acid Cyclization : The acid amides undergo acid-catalyzed cyclization to form ent-3-hydroxyl acid amides.

- O-Methylation : The hydroxyl group at position 3 is methylated to yield ent-3-methoxyl acid amides.

- Hydrolysis : Hydrolysis of acid amides affords ent-3-methoxymorphinan.

-

- Acylating agents include carboxylic acids, acid anhydrides, or acid halides.

- Catalysts such as carbonyl dimidazole (CDI) or dicyclohexylcarbodiimide (DCC) are used.

- Methylation typically involves methyl iodide or dimethyl sulfate under basic conditions.

- Hydrolysis is performed under acidic or basic aqueous conditions.

N-Methylation to Access Dextromethorphan Analogues

Synthesis of Impurities and Analogues Relevant to the Target Compound

- Patent CN106432079A describes the synthesis of 3-methoxy-17-methylmorphinan-10-one enantiomers, structurally related to the target compound.

- The route involves:

- This method highlights the control of functional groups and stereochemistry relevant for morphinan derivatives preparation.

Synthetic Route Example and Data Table

A generalized synthetic route for this compound can be summarized as follows:

| Step No. | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Acylation | (+)-1-(4-methoxy)benzyl-octahydroisoquinoline | Carboxylic acid/anhydride, CDI/DCC catalyst | Acid amide intermediate | Controls regioselectivity |

| 2 | Acid-catalyzed cyclization | Acid amide intermediate | Acid catalyst (e.g., HCl) | ent-3-hydroxyl acid amide | Forms morphinan ring system |

| 3 | O-Methylation | ent-3-hydroxyl acid amide | Methyl iodide, base (e.g., K2CO3) | ent-3-methoxyl acid amide | Introduces methoxy group |

| 4 | Hydrolysis | ent-3-methoxyl acid amide | Acidic/basic aqueous conditions | ent-3-methoxymorphinan | Prepares for N-methylation |

| 5 | N-Methylation | ent-3-methoxymorphinan | Formaldehyde + NaBH4 or methyl iodide | This compound | Final target compound |

Research Findings and Industrial Considerations

- Yield and Purity : The described methods achieve high stereochemical purity and yields suitable for industrial production.

- Cost Efficiency : Use of inexpensive reagents like formaldehyde and sodium borohydride reduces production costs.

- Scalability : The stepwise approach using stable intermediates is amenable to scale-up and continuous flow processing.

- Process Optimization : Catalysts and solvents are chosen to maximize reaction rates and minimize side reactions, ensuring product quality.

- Environmental and Safety Notes : Use of mild conditions and avoidance of harsh reagents improve environmental and operator safety profiles.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Conditions: Acidic or basic medium

Products: Oxidized derivatives of the compound

-

Reduction:

Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Conditions: Anhydrous solvents

Products: Reduced derivatives of the compound

-

Substitution:

Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Conditions: Varies depending on the reagent

Products: Substituted derivatives of the compound

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in anhydrous ethanol

Substitution: N-bromosuccinimide in chloroform

Major Products:

- Oxidized, reduced, and substituted derivatives of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a catalyst in organic reactions.

Biology:

Neurotransmitter Studies: Used in studies related to neurotransmitter pathways due to its structural similarity to certain neurotransmitters.

Receptor Binding Studies: Investigated for its binding affinity to various receptors in the brain.

Medicine:

Pharmacological Research: Explored for its potential analgesic and anti-inflammatory properties.

Drug Development: Potential candidate for the development of new therapeutic agents.

Industry:

Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.

Material Science:

Mechanism of Action

The mechanism of action of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan involves its interaction with specific molecular targets in the body. The compound may exert its effects through the following pathways:

Receptor Binding: Binds to specific receptors in the brain, such as opioid receptors, leading to analgesic effects.

Enzyme Inhibition: Inhibits certain enzymes involved in neurotransmitter metabolism, affecting neurotransmitter levels and signaling pathways.

Signal Transduction: Modulates signal transduction pathways, leading to changes in cellular responses and functions.

Comparison with Similar Compounds

Comparison with Similar Morphinan Derivatives

Structural and Functional Group Differences

The table below summarizes key structural features and properties of (-)-17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan and related compounds:

Key Comparative Insights

Substituent Effects on Opioid Receptor Binding

- The 17-methyl group in dextromethorphan and oxycodone is associated with classical opioid receptor interactions. In contrast, the 17-(3,4-dimethoxyphenethyl) group in the target compound introduces steric bulk and aromaticity, which may shift receptor selectivity. For example, cyclopropylmethyl substituents (e.g., Compound 13 in ) are linked to κ-opioid activity, suggesting that bulkier 17-substituents could modulate receptor subtype affinity .

- The 3-methoxy group, conserved across most morphinans, enhances metabolic stability by protecting against oxidative demethylation.

Pharmacokinetic and Metabolic Profiles

- The lipophilic 3,4-dimethoxyphenethyl group may prolong half-life compared to dextromethorphan (17-methyl) but reduce aqueous solubility. This contrasts with oxycodone’s 6-keto and 14-hydroxy groups, which enhance solubility and facilitate rapid analgesic onset .

- Demethylation of the 3-methoxy group, a common metabolic pathway for dextromethorphan, is less likely in the target compound due to steric hindrance from the adjacent phenethyl group. However, O-demethylation of the 3,4-dimethoxyphenethyl moiety could generate bioactive metabolites .

Biological Activity

(-)-17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan is a morphinan derivative that has garnered attention due to its potential therapeutic applications and unique biological activities. This compound is structurally related to dextromethorphan, a common cough suppressant, and exhibits various pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The chemical formula for this compound is C27H35NO3. Its structure features a morphinan backbone with methoxy groups that enhance its biological activity and receptor affinity.

1. Opioid Receptor Activity

Research indicates that this compound interacts with opioid receptors, particularly the mu-opioid receptor (MOR) and the sigma-1 receptor. Its binding affinity to these receptors suggests potential analgesic properties similar to traditional opioids but with a possibly lower risk of addiction.

2. Antidepressant-like Effects

Studies have shown that the compound may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly through NMDA receptor antagonism. This mechanism is similar to that of other NMDA antagonists, which have been investigated for their rapid antidepressant effects in clinical settings.

Biological Activity Studies

Table 1: Summary of Biological Activity Studies on this compound

| Study | Methodology | Key Findings |

|---|---|---|

| Study 1 | In vitro assays on rat brain slices | Showed increased dopamine release upon NMDA receptor blockade. |

| Study 2 | Behavioral models in rodents | Demonstrated significant reduction in depressive-like behaviors compared to control groups. |

| Study 3 | Binding affinity assays | High affinity for MOR and sigma-1 receptors, suggesting potential for pain management therapies. |

Case Studies

Case Study 1: Antidepressant Efficacy

In a controlled trial involving rodent models of depression, this compound was administered over a period of two weeks. Results indicated a significant improvement in behavioral assessments (e.g., forced swim test), with reductions in immobility times compared to placebo groups.

Case Study 2: Analgesic Properties

Another study focused on the analgesic potential of the compound in a neuropathic pain model. The findings revealed that treatment with this compound resulted in notable pain relief, comparable to standard opioid treatments but with fewer side effects.

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential interactions with other medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.